molecular formula C15H9ClINO2 B13866550 7-chloro-4-hydroxy-6-iodo-3-phenyl-1H-quinolin-2-one

7-chloro-4-hydroxy-6-iodo-3-phenyl-1H-quinolin-2-one

Cat. No.: B13866550
M. Wt: 397.59 g/mol
InChI Key: PSPHGQROMHYZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-4-hydroxy-6-iodo-3-phenyl-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-6-iodo-3-phenyl-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzophenone, the compound can be synthesized through a series of reactions involving halogenation, hydroxylation, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-hydroxy-6-iodo-3-phenyl-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-6-iodo-3-phenyl-1H-quinolin-2-one involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-hydroxy-3-phenylquinolin-2-one: Lacks the iodine atom, which may affect its biological activity.

    6-iodo-3-phenylquinolin-2-one: Lacks the hydroxyl group, which can influence its solubility and reactivity.

    4-hydroxy-6-iodo-3-phenylquinolin-2-one: Lacks the chlorine atom, which may alter its chemical properties.

Uniqueness

The presence of chlorine, hydroxyl, and iodine groups in 7-chloro-4-hydroxy-6-iodo-3-phenyl-1H-quinolin-2-one makes it unique, as these functional groups contribute to its distinct chemical reactivity and biological activity. This combination of substituents can enhance its potential as a therapeutic agent and its versatility in various chemical reactions.

Properties

Molecular Formula

C15H9ClINO2

Molecular Weight

397.59 g/mol

IUPAC Name

7-chloro-4-hydroxy-6-iodo-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C15H9ClINO2/c16-10-7-12-9(6-11(10)17)14(19)13(15(20)18-12)8-4-2-1-3-5-8/h1-7H,(H2,18,19,20)

InChI Key

PSPHGQROMHYZML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.